molecular formula C19H13Cl2NO B2928323 (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-08-8

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2928323
CAS No.: 866149-08-8
M. Wt: 342.22
InChI Key: SZTKXEYPKPTESW-FMIVXFBMSA-N
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Description

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group and a tetrahydrocarbazole core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one: The parent compound with unique dichlorophenyl and tetrahydrocarbazole structure.

    (2E)-2-[(3,4-dimethylphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with methyl groups instead of chlorine atoms.

    (2E)-2-[(3,4-difluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one: A fluorinated analog with different electronic properties.

Uniqueness

The uniqueness of this compound lies in its dichlorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-15-8-5-11(10-16(15)21)9-12-6-7-14-13-3-1-2-4-17(13)22-18(14)19(12)23/h1-5,8-10,22H,6-7H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTKXEYPKPTESW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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